5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde
Overview
Description
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a 4-fluorobenzyl group attached via an oxygen atom to the 2nd position of a benzaldehyde ring . It is commonly used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. Additionally, the presence of the bromine and fluorine atoms may enhance the compound’s reactivity and binding affinity to certain targets .
Comparison with Similar Compounds
- 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
- 5-Bromo-2-formyl-benzoic acid
- 2-Bromo-5-fluorobenzyl alcohol
Comparison:
- 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity.
- Compared to 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid , the aldehyde group in this compound provides different chemical reactivity and potential applications.
- 2-Bromo-5-fluorobenzyl alcohol differs in that it contains an alcohol group instead of an aldehyde, leading to variations in its chemical behavior and uses .
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVGTRXZCYYPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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